molecular formula C18H20OS B1360631 3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898779-11-8

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No. B1360631
CAS RN: 898779-11-8
M. Wt: 284.4 g/mol
InChI Key: SGAPBFDUCHTEJG-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone” is a complex organic molecule. It likely contains a phenyl ring (a hexagonal ring of carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 4th positions. The “thiomethyl” part suggests the presence of a sulfur atom (from “thio-”) attached to a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Phenyl rings, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the methyl and thiomethyl groups, and the overall shape and size of the molecule .

Scientific Research Applications

  • Synthesis of Chemical Compounds : The compound is involved in the synthesis of various chemical structures. For example, a study describes the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a stable precursor used in alkylation processes and as a synthetic equivalent in various reactions (Chou & Tsai, 1991).

  • Nitration and Rearomatization Processes : Research on the nitration of related compounds, such as 3,4-dimethylacetophenone, highlights the formation of various nitro derivatives and their rearomatization under specific conditions (Fischer, Greig, & Röderer, 1975).

  • Polymer Synthesis : The compound has applications in the synthesis of polymers. For instance, the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates demonstrate its use in creating polymers with specific structural characteristics (Pomerantz, Amarasekara, & Dias, 2002).

  • Biodegradation Studies : It's also involved in biodegradation studies, particularly in the context of industrial effluents. Research on the biodegradation of phenolic mixtures in a sequencing batch reactor, where compounds like 3,4-dimethylphenol were used, provides insights into the degradation kinetics of these compounds (Tomei & Annesini, 2008).

  • Electrochemical Applications : The compound finds use in electrochemical applications, such as in the electro-oxidative polymerization of dimethylthiophenol to produce poly(2,6-dimethylphenylene sulphide), highlighting its utility in creating electroactive materials (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

  • Optical and Electronic Properties : Studies have been conducted on the optical and electronic properties of related compounds, like 3,4-ethylenedioxythiophene derivatives, which have implications in creating materials with specific electronic characteristics (Sankaran & Reynolds, 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use in a biological context, for example, its mechanism of action would depend on how it interacts with biological molecules .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical or biological properties, for example, it could be the subject of further study .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAPBFDUCHTEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644836
Record name 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone

CAS RN

898779-11-8
Record name 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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